Pinacol diacetoacetate
Overview
Description
Pinacol diacetoacetate is an organic compound that belongs to the class of diols It is derived from pinacol, a vicinal diol, through esterification with acetoacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinacol diacetoacetate can be synthesized through the esterification of pinacol with acetoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pinacol diacetoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions result in the formation of new esters or other functionalized derivatives.
Scientific Research Applications
Pinacol diacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is employed in the production of materials such as polymers and resins, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of pinacol diacetoacetate involves its reactivity as a diol and ester. The compound can undergo various chemical transformations, including rearrangements and substitutions, due to the presence of reactive functional groups. These reactions often proceed through carbocation intermediates, which facilitate the formation of new bonds and the generation of diverse products.
Comparison with Similar Compounds
Similar Compounds
Pinacol: A vicinal diol that serves as the precursor to pinacol diacetoacetate.
Pinacolone: A ketone derived from the pinacol rearrangement, which shares structural similarities with this compound.
Acetoacetic acid: The esterifying agent used in the synthesis of this compound.
Uniqueness
This compound is unique due to its dual functionality as a diol and an ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications. Its ability to undergo rearrangements and substitutions further enhances its utility in the synthesis of complex molecules.
Properties
IUPAC Name |
[2,3-dimethyl-3-(3-oxobutanoyloxy)butan-2-yl] 3-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c1-9(15)7-11(17)19-13(3,4)14(5,6)20-12(18)8-10(2)16/h7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGVOBCLABXAHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(C)(C)C(C)(C)OC(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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